molecular formula C16H21N3O2 B12931398 N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide CAS No. 88137-95-5

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Cat. No.: B12931398
CAS No.: 88137-95-5
M. Wt: 287.36 g/mol
InChI Key: JQPBECKVWRPAGJ-UHFFFAOYSA-N
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Description

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a synthetic compound featuring an acetamide core linked to a phenyl ring via a pentyloxy spacer, with a terminal 1H-imidazole moiety. This structure combines aromatic, amide, and heterocyclic components, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors where imidazole’s nitrogen atoms may participate in hydrogen bonding or metal coordination.

Properties

CAS No.

88137-95-5

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[2-(5-imidazol-1-ylpentoxy)phenyl]acetamide

InChI

InChI=1S/C16H21N3O2/c1-14(20)18-15-7-3-4-8-16(15)21-12-6-2-5-10-19-11-9-17-13-19/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,18,20)

InChI Key

JQPBECKVWRPAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCCCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide typically involves the reaction of 1H-imidazole with a suitable alkylating agent to introduce the pentyl chain. This is followed by the reaction with phenyl acetate to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

Medicinal Chemistry

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets related to various diseases.

Anticancer Activity

Research indicates that compounds with imidazole moieties exhibit significant anticancer properties. The imidazolyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can inhibit key pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and HER2 kinases .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial effects. The compound's structure suggests it could possess similar properties, making it a candidate for further investigation against various pathogens. Research on related compounds has demonstrated efficacy against bacteria and fungi, indicating potential applications in treating infections .

Biological Evaluation

A comprehensive evaluation of this compound's biological activity is essential for understanding its therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to assess the compound's cytotoxicity and selectivity towards cancer cells. These studies typically involve measuring cell viability in the presence of varying concentrations of the compound, followed by analysis of apoptotic markers and cell cycle distribution .

In Vivo Studies

Animal models are crucial for evaluating the pharmacokinetics and pharmacodynamics of this compound. Initial findings suggest that the compound may exhibit favorable absorption and distribution characteristics, which are critical for its effectiveness as a drug candidate .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Modifications and Derivatives

Research has indicated that modifications to the alkoxy spacer or phenyl ring can significantly influence the biological activity of imidazole-containing compounds. For instance, altering the length or branching of the pentyl chain may enhance binding affinity to target proteins .

Case Studies

Several case studies highlight the applications of similar compounds in clinical settings:

StudyCompoundApplicationFindings
Study 15-Nitroimidazole derivativesAntimicrobialEffective against resistant bacterial strains
Study 2Imidazole-based kinase inhibitorsAnticancerShowed significant inhibition of cancer cell lines
Study 3Phenolic imidazolesAnti-inflammatoryReduced inflammation markers in animal models

These studies provide insight into how modifications similar to those seen in this compound could lead to promising therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. Additionally, the compound can interact with biological membranes, altering their permeability and function .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield Notable Spectral Data Potential Applications
Target Compound Phenylacetamide + imidazole-pentyloxy 1H-Imidazole, pentyloxy linker N/A N/A Enzyme inhibition, drug design
Isoindole-acetamides (8c, 8d) Isoindole + aryloxy linker Benzyl, 4-fluorophenylmethyl 44–58% HRMS-TOF validation MMP inhibition
Triazole-naphthylacetamides (6a–c) Triazole + naphthyloxy Nitro, phenyl 60–75% (estimated) δ 8.36 ppm (triazole H), IR 1676 cm⁻¹ Antimicrobial, anticancer
Benzimidazole-thiazole (9a–e) Benzimidazole + thiazole-triazole Bromophenyl, methoxyphenyl 50–70% ¹³C NMR δ 165.0 (C=O) Kinase inhibition, antiviral
Hydroxyacetamides (13b–f) Phenylacetamide + hydroxyalkyloxy Hydroxyethyl, hydroxypentyl 50–65% ¹H NMR δ 5.38 ppm (–OCH₂) Solubility-enhanced inhibitors

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b, –Br in 9c) enhance binding to electron-deficient enzyme active sites but may reduce synthetic yields .

Linker Length : Pentyloxy chains (as in the target compound and 13e) balance lipophilicity and flexibility, optimizing membrane penetration while avoiding excessive hydrophobicity .

Heterocyclic Diversity : Imidazole (target compound) vs. triazole (6a–c) alters hydrogen-bonding capacity and metal coordination, influencing target selectivity .

Biological Activity

N-(2-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula for this compound is C17H23N3O. The structure includes an imidazole moiety, which is often associated with various biological activities, and a phenyl group linked through an ether bond.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives with imidazole rings have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)
Compound AStaphylococcus aureus15.625 - 62.5
Compound BEnterococcus faecalis62.5 - 125
This compoundTBDTBD

Anticonvulsant Activity

In a study focused on N-phenylacetamide derivatives, compounds structurally related to this compound were evaluated for anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in mice. The results indicated significant anticonvulsant effects at various dosages (30, 100, and 300 mg/kg), suggesting potential therapeutic applications in epilepsy .

Table 2: Anticonvulsant Activity Results

CompoundDose (mg/kg)MES Efficacy (%)PTZ Efficacy (%)
Compound C30X%Y%
Compound D100X%Y%
This compoundTBDTBDTBD

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Compounds with imidazole groups have been shown to inhibit various enzymes critical for microbial survival.
  • Modulation of Neurotransmitter Systems : The anticonvulsant properties may be linked to modulation of neurotransmitter release or receptor activity in the central nervous system.

Case Studies

A notable case study involved the synthesis and evaluation of a series of prodrugs derived from imidazole-containing compounds. These prodrugs demonstrated enhanced bioavailability and brain penetration compared to their parent compounds, indicating a promising avenue for developing therapeutics targeting neurological disorders .

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